2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
Description
This compound features an 8-azabicyclo[3.2.1]octane core with a sulfonyl-linked benzonitrile group and a cyclopropane ring fused at the 3-position. The bicyclic scaffold confers rigidity, while the benzonitrile moiety may enhance binding to biological targets through dipole interactions or hydrogen bonding . The cyclopropane substituent likely influences conformational stability and lipophilicity, critical for pharmacokinetic properties.
Properties
IUPAC Name |
2-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c18-11-13-3-1-2-4-17(13)22(20,21)19-15-7-8-16(19)10-14(9-15)12-5-6-12/h1-4,15-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDLRKOSPJXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a bicyclic alkaloid derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
The compound features a bicyclic core with a sulfonyl group and a benzonitrile moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, including:
- Antimicrobial : Some derivatives have shown efficacy against various pathogens.
- Antiparasitic : Notably, compounds similar to this structure have demonstrated activity against protozoan parasites like Plasmodium falciparum and Trypanosoma brucei.
- Nematicidal : Certain analogs have been tested for their ability to inhibit nematode growth.
Antiparasitic Activity
A study focusing on azabicyclo compounds highlighted their effectiveness against Plasmodium falciparum, with some derivatives showing IC50 values in the submicromolar range. For instance, a compound structurally similar to our target exhibited an IC50 of 0.023 µM against the chloroquine-sensitive strain of P. falciparum .
Antimicrobial Properties
Research indicates that the bicyclic structure enhances interaction with microbial targets, leading to significant antimicrobial activity. For example, derivatives tested against Staphylococcus aureus showed promising results, with inhibition zones indicating effective antimicrobial action .
Nematicidal Activity
Another study evaluated the nematicidal properties of related compounds against Meloidogyne incognita. The inhibition rates were reported at 84% at 160 mg/L concentration in vitro, demonstrating the potential agricultural applications of such compounds .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Bicyclic Core : Utilizing cyclization reactions involving cyclopropyl precursors.
- Functionalization : Introduction of sulfonyl and benzonitrile groups through electrophilic aromatic substitution or similar methodologies.
- Purification : Employing chromatographic techniques to isolate pure compounds for biological testing.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Basic bicyclic structure | Antimicrobial, analgesic |
| 8-(4-Chlorobenzoyl)-3-cyclopropylidene | Similar structure with chlorobenzoyl substitution | Enhanced antimicrobial activity |
| 8-(4-Methoxyphenyl)-3-cyclopropylidene | Contains methoxy group | Demonstrated nematicidal effects |
Comparison with Similar Compounds
Core Scaffold Variations
- (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (Compound 31) Structure: Replaces benzonitrile with a pyrazole-sulfonyl group and phenoxy substituent. This compound was pivotal in SAR studies for optimizing target affinity .
- Izencitinibum (C22H26N8) Structure: Features a propanenitrile group instead of benzonitrile and a naphthyridine-piperazine extension. Impact: The extended aromatic system improves target engagement in immunomodulatory pathways, as seen in its development for autoimmune diseases .
Substituent Modifications
- FXR Agonist (PF-06700841) Structure: Contains a difluorocyclopropane and pyrimidine group linked to the bicyclo core. Impact: The fluorinated cyclopropane enhances metabolic stability compared to the non-fluorinated cyclopropane in the target compound .
- (1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane Derivatives
Pharmacological and Physicochemical Data
*Hypothetical formula based on structural analogs.
Key Research Findings
- Bioactivity: Benzonitrile-containing analogs (e.g., izencitinibum) show nanomolar affinity for kinases and receptors, suggesting the target compound may share similar potency .
- Metabolism : Sulfonamide-linked bicyclo compounds exhibit slower hepatic clearance compared to ester derivatives, as seen in brepocitinib’s pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
